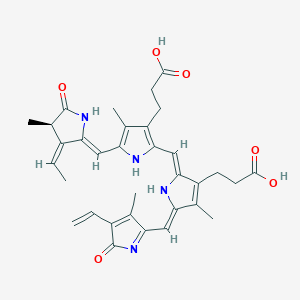

(3Z)-Phytochromobilin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phytochromobilin is a member of the class of bilins which functions as the chromophore of light-sensing phytochromes in plants. It has a role as a cofactor and a phytochrome chromophore.

Applications De Recherche Scientifique

Biosynthesis of Phytochrome Chromophore

(3Z)-Phytochromobilin is synthesized from biliverdin IX alpha through the action of phytochromobilin synthase, a ferredoxin-dependent enzyme. This synthesis is an essential step in the formation of the phytochrome chromophore, which is vital for the photoreceptive function of phytochromes in plants. The conversion of biliverdin to this compound occurs prior to its isomerization to (3E)-phytochromobilin, indicating its role as an immediate precursor in this biosynthetic pathway .

Table 1: Key Enzymatic Reactions Involving this compound

| Reaction | Enzyme | Substrate | Product |

|---|---|---|---|

| Biliverdin reduction | Phytochromobilin synthase | Biliverdin IX alpha | This compound |

| Isomerization | Isomerase | This compound | (3E)-Phytochromobilin |

Photoreception and Signal Transduction

The primary function of this compound lies in its role as a chromophore for phytochromes, which are involved in light sensing and signal transduction pathways. Upon absorption of red or far-red light, this compound undergoes isomerization to (3E)-phytochromobilin, triggering conformational changes in phytochrome proteins that lead to various physiological responses such as seed germination, stem elongation, and flowering .

Case Study: Phytochrome Functionality in Tomato Plants

Research has shown that deficiency in phytochrome chromophore biosynthesis, including that of this compound, adversely affects sugar metabolism and fruit ripening in tomato plants. Specifically, the lack of this chromophore delays ethylene production and alters auxin signaling pathways, which are crucial for fruit development and maturation .

Biotechnological Applications

The unique properties of this compound have led to its exploration in various biotechnological applications:

- Optogenetics : Phytochromes, utilizing this compound as a chromophore, have been employed to control gene expression and signal transduction in mammalian cells through light activation. This approach allows for precise spatial and temporal control over cellular processes .

- Synthetic Biology : The incorporation of this compound into synthetic biological systems enables the development of light-responsive devices and pathways that can be used for environmental monitoring or targeted therapeutic strategies.

Table 2: Applications of this compound in Biotechnology

| Application | Description |

|---|---|

| Optogenetics | Control of gene expression via light activation using phytochrome systems |

| Synthetic Biology | Development of light-responsive circuits for environmental sensing |

Future Directions and Research Opportunities

Ongoing research into this compound focuses on understanding its structural properties and interactions within phytochrome complexes. Advances in crystallography and spectroscopy may provide deeper insights into the mechanisms by which this compound mediates light perception and signal transduction. Furthermore, exploring its applications beyond plants could open new avenues for medical and agricultural innovations.

Propriétés

Formule moléculaire |

C33H36N4O6 |

|---|---|

Poids moléculaire |

584.7 g/mol |

Nom IUPAC |

3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-15,19,34-35H,2,9-12H2,1,3-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7-,24-13-,27-14-,28-15-/t19-/m1/s1 |

Clé InChI |

LXWZWRRIEITWMN-ZUTFDUMMSA-N |

SMILES |

CC=C1C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C=C)N3)C)CCC(=O)O)CCC(=O)O)C)C |

SMILES isomérique |

C/C=C\1/[C@H](C(=O)N/C1=C\C2=C(C(=C(N2)/C=C\3/C(=C(/C(=C/C4=NC(=O)C(=C4C)C=C)/N3)C)CCC(=O)O)CCC(=O)O)C)C |

SMILES canonique |

CC=C1C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C=C)N3)C)CCC(=O)O)CCC(=O)O)C)C |

Synonymes |

phytochromobilin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.